(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone
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Overview
Description
The compound (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone is a complex organic molecule that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes multiple methoxy groups, a phenoxy group, and a nitrophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.
Attachment of the Phenoxy Group: The phenoxy group can be attached via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the isoquinoline core.
Addition of the Nitrophenyl Group: The nitrophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy and methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like sodium methoxide or phenoxide in polar aprotic solvents.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets such as enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. Its unique structure allows for the exploration of new drug candidates.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals, dyes, and pigments due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- (6,7-dimethoxy-1-((2-hydroxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone
- (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methanone
- (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-aminophenyl)methanone
Uniqueness
The uniqueness of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H26N2O7 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C26H26N2O7/c1-32-22-10-6-7-11-23(22)35-16-21-19-15-25(34-3)24(33-2)14-17(19)12-13-27(21)26(29)18-8-4-5-9-20(18)28(30)31/h4-11,14-15,21H,12-13,16H2,1-3H3 |
InChI Key |
QMCKDBPAOHQAMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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